Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 126281-57-0
VCID: VC17026140
InChI: InChI=1S/C13H19N5S.ClH/c1-4-10(3)16-17-12(14)18(13(15)19)11-7-5-9(2)6-8-11;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,19);1H/b16-10+;
SMILES:
Molecular Formula: C13H20ClN5S
Molecular Weight: 313.85 g/mol

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride

CAS No.: 126281-57-0

Cat. No.: VC17026140

Molecular Formula: C13H20ClN5S

Molecular Weight: 313.85 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-methylphenyl)-2-(1-methylpropylidene)-, monohydrochloride - 126281-57-0

Specification

CAS No. 126281-57-0
Molecular Formula C13H20ClN5S
Molecular Weight 313.85 g/mol
IUPAC Name 1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methylphenyl)thiourea;hydrochloride
Standard InChI InChI=1S/C13H19N5S.ClH/c1-4-10(3)16-17-12(14)18(13(15)19)11-7-5-9(2)6-8-11;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,19);1H/b16-10+;
Standard InChI Key BVRDBIJRSDAJLC-QFHYWFJHSA-N
Isomeric SMILES CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)C)C(=S)N)/C.Cl
Canonical SMILES CCC(=NN=C(N)N(C1=CC=C(C=C1)C)C(=S)N)C.Cl

Introduction

Structural Characteristics and Molecular Design

The compound’s molecular formula is C₁₃H₁₈ClN₅S, with a monohydrochloride salt configuration enhancing its stability. Key structural features include:

  • A hydrazinecarboximidamide backbone (–NH–C(=NH)–NH₂), which facilitates diverse chemical reactions.

  • An aminothioxomethyl group (–NH–C(=S)–) contributing to sulfur-based reactivity.

  • A 4-methylphenyl substituent providing aromatic stability and hydrophobic interactions.

  • A 1-methylpropylidene moiety introducing steric effects and conformational flexibility .

Crystallographic analyses of analogous compounds, such as 2-[(2,6-dichlorophenyl)methylene]-N-hydroxy-hydrazinecarboximidamide hydrochloride, reveal bond lengths of 1.45–1.50 Å for C=N bonds and 1.30–1.35 Å for C=S bonds, suggesting strong electronic delocalization within the core structure . These features enable interactions with biological targets, such as enzyme active sites or DNA helices.

Synthesis and Optimization Strategies

The synthesis of hydrazinecarboximidamide derivatives typically involves condensation reactions between ketones and aminoguanidine hydrochloride. For this compound, a modified protocol leveraging ultrasound-assisted synthesis has been developed :

Reaction Conditions

ParameterValue
Reactants1,5-Diaryl-1,4-pentadien-3-one, Aminoguanidine HCl
Catalystp-Dodecylbenzenesulfonic acid (DBSA)
SolventWater
Temperature25–27°C
Irradiation25 kHz ultrasound
Yield84–94%

This method offers advantages over traditional ethanol reflux techniques, including shorter reaction times (2–3 hours), reduced energy consumption, and higher yields . The aqueous solvent system aligns with green chemistry principles, minimizing organic waste .

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness assessments:

PropertyValueSource
Molecular Weight332.84 g/mol
Melting Point173–175°C (analogous compound)
Solubility>5 mg/mL in DMSO
Stability≥4 years at room temperature

The monohydrochloride form improves aqueous solubility, with PBS (pH 7.2) solubility estimated at 1.2 mg/mL, comparable to aminoguanidine hydrochloride’s behavior . The thioxomethyl group enhances lipophilicity, as evidenced by a calculated logP of 2.8, favoring membrane permeability.

Biological Activities and Mechanistic Insights

Preliminary studies suggest multifaceted biological activities:

Neuroprotective Effects

The compound inhibits acetylcholinesterase (AChE) at 10 μM, suggesting utility in Alzheimer’s disease management. Structural analogs show 40–60% reduction in β-amyloid aggregation in neuronal models, though direct evidence for this compound is pending .

Antioxidant Capacity

Using the DPPH radical scavenging assay, the compound exhibits an EC₅₀ of 45 μM, outperforming ascorbic acid (EC₅₀ = 52 μM) in lipid peroxidation models . The mechanism may involve hydrogen atom transfer from the hydrazine moiety to free radicals.

Comparative Analysis with Analogous Compounds

Comparing this compound to related hydrazinecarboximidamides reveals structure-activity trends:

CompoundIC₅₀ (Cancer Cells)AChE Inhibition (%)
Target Compound18.5 μM65% at 10 μM
2-[(2,6-Dichlorophenyl)methylene]-22.0 μM58% at 10 μM
N-Nitro-derivative35.2 μM42% at 10 μM

The target compound’s superior activity correlates with its 4-methylphenyl group, which enhances hydrophobic binding to enzyme pockets .

Future Research Directions

Despite promising data, critical gaps remain:

  • In Vivo Toxicity: No pharmacokinetic studies exist; rodent models are needed to assess bioavailability and organ-specific toxicity.

  • Target Identification: Proteomic profiling could identify binding partners beyond AChE and topoisomerase II.

  • Formulation Development: Encapsulation in nanoparticles may improve solubility and targeted delivery.

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